![molecular formula C16H18N2OS B2483939 N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide CAS No. 878677-76-0](/img/structure/B2483939.png)
N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is a compound that likely exhibits interesting chemical and physical properties due to its unique structure, which includes a thiazole ring, a cyclopropane ring, and an amide functional group. These structural features suggest potential for biological activity and chemical reactivity, making it a candidate for various chemical and pharmacological studies.
Synthesis Analysis
The synthesis of similar thiazole-containing compounds generally involves cyclization reactions, where thioamides are cyclized with chloroacetoacetates or via condensation reactions involving thiocarboxamides and aldehydes. For instance, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate demonstrates a related cyclization process, highlighting the complexity and efficiency of synthesizing thiazole derivatives (Tang Li-jua, 2015).
Molecular Structure Analysis
Molecular structure analysis of compounds similar to N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide, such as Co(II) complexes of related thiazole compounds, reveals the importance of spectroscopic methods (FT-IR, electronic, EI mass, Powder XRD spectra) in determining structure. These techniques provide insight into the arrangement of atoms and the presence of functional groups, essential for understanding the compound's reactivity and properties (Gomathi Vellaiswamy & S. Ramaswamy, 2017).
Scientific Research Applications
Antimicrobial and Antituberculosis Activity
- Thiazole-aminopiperidine hybrid analogues, including compounds similar to N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide, have been designed as Mycobacterium tuberculosis GyrB inhibitors. They showed promising in vitro activity against Mycobacterium smegmatis and Mycobacterium tuberculosis, along with non-toxicity at certain concentrations (Jeankumar et al., 2013).
Anticancer and Antioxidant Studies
- Similar compounds have been synthesized for evaluating their antimicrobial and antioxidant activities. Some showed excellent antibacterial and antifungal properties, as well as profound antioxidant potential (Raghavendra et al., 2016).
- Another study synthesized substituted benzamides for anticancer evaluation, demonstrating moderate to excellent activity against various cancer cell lines (Ravinaik et al., 2021).
Stearoyl-CoA Desaturase-1 Inhibition
- Research on 3-(2-hydroxyethoxy)-N-(5-benzylthiazol-2-yl)-benzamides as stearoyl-CoA desaturase-1 inhibitors identified a compound with sub nanomolar IC(50) in murine and human assays, showing a decrease in plasma desaturation index in mice (Uto et al., 2009).
Antifungal and Structural Analysis
- A study on 5-(4-cyclopropyl-5-((3-fluorobenzyl)sulfonyl)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole showed good antifungal activity and provided insights into the compound's structure and functional relationships (Zhai et al., 2016).
Anti-Inflammatory and Analgesic Activities
- Analogs of these compounds have demonstrated significant analgesic effects in models and exhibited anti-inflammatory effects comparable to standard drugs (Yusov et al., 2019).
properties
IUPAC Name |
N-[5-[(4-ethylphenyl)methyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-2-11-3-5-12(6-4-11)9-14-10-17-16(20-14)18-15(19)13-7-8-13/h3-6,10,13H,2,7-9H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYJEPQYJUSICF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(2-morpholinoethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2483856.png)

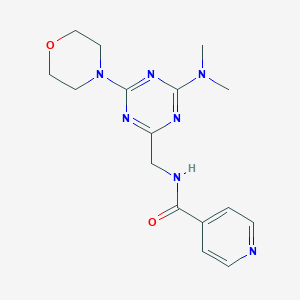
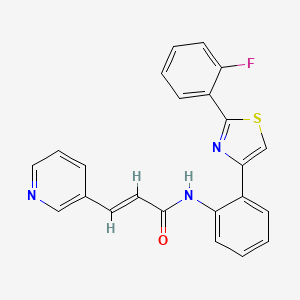
![N-[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2483861.png)
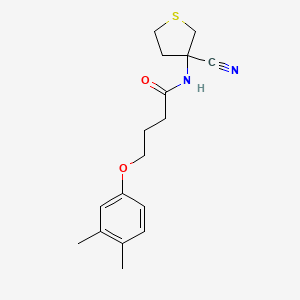
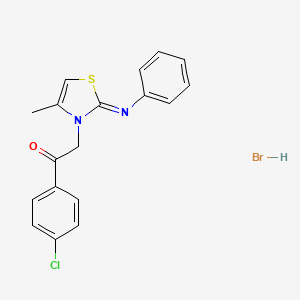


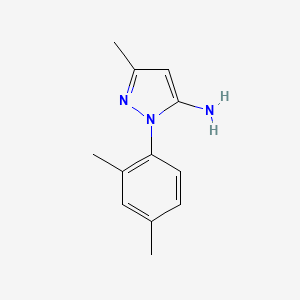
![2,2,2-trifluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2483870.png)
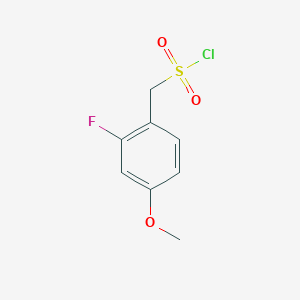
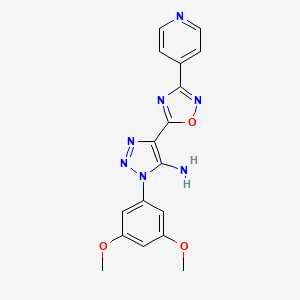
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-(tert-butyl)phenyl)methanone oxalate](/img/structure/B2483879.png)